molecular formula C12H15N3 B1469016 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine CAS No. 1312343-74-0

3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine

Cat. No.: B1469016
CAS No.: 1312343-74-0
M. Wt: 201.27 g/mol
InChI Key: TYDUIXLKOWFZET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine typically involves the reaction of 2-methylphenylacetonitrile with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of ethanol as a solvent and a catalytic amount of acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization and chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.

Major Products Formed

    Oxidation: Formation of pyrazole-5-carboxylic acid derivatives.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(4-methylphenyl)ethyl]-1H-pyrazol-5-amine
  • 3-[2-(2-chlorophenyl)ethyl]-1H-pyrazol-5-amine
  • 3-[2-(2-methoxyphenyl)ethyl]-1H-pyrazol-5-amine

Uniqueness

3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the ortho position enhances its lipophilicity and may affect its interaction with biological targets compared to other similar compounds.

Properties

IUPAC Name

5-[2-(2-methylphenyl)ethyl]-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-9-4-2-3-5-10(9)6-7-11-8-12(13)15-14-11/h2-5,8H,6-7H2,1H3,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDUIXLKOWFZET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine
Reactant of Route 3
3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine
Reactant of Route 4
Reactant of Route 4
3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine
Reactant of Route 5
Reactant of Route 5
3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine
Reactant of Route 6
3-[2-(2-methylphenyl)ethyl]-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.